4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde
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Overview
Description
4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of multiple formyl groups and a heptacyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde typically involves multi-step organic reactions. One common approach includes the use of Schiff-base reactions, where aldehyde groups react with amines to form imines, followed by cyclization and further functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The heptacyclic framework provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,8,9,14,15-hexa(4-formylphenyl)diquinoxalino[2,3-a:2′,3′-c]phenazine
- 4-(4-Formylphenyl)pyridine
- 2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene
Uniqueness
4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde is unique due to its heptacyclic structure and multiple formyl groups, which provide a high degree of functionalization and potential for diverse chemical modifications.
Properties
Molecular Formula |
C66H36N6O6 |
---|---|
Molecular Weight |
1009.0 g/mol |
IUPAC Name |
4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde |
InChI |
InChI=1S/C66H36N6O6/c73-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-74)4-16-44)68-62-61(67-55)63-65(71-58-28-52(46-19-7-40(34-76)8-20-46)51(27-57(58)69-63)45-17-5-39(33-75)6-18-45)66-64(62)70-59-29-53(47-21-9-41(35-77)10-22-47)54(30-60(59)72-66)48-23-11-42(36-78)12-24-48/h1-36H |
InChI Key |
RSRGRQWCLRRNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2C4=CC=C(C=C4)C=O)N=C5C(=N3)C6=NC7=C(C=C(C(=C7)C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C=O)N=C6C1=NC2=C(C=C(C(=C2)C2=CC=C(C=C2)C=O)C2=CC=C(C=C2)C=O)N=C51 |
Origin of Product |
United States |
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